(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid
Brand Name: Vulcanchem
CAS No.: 220497-96-1
VCID: VC21539857
InChI: InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
SMILES: CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C25H31NO4
Molecular Weight: 409.5 g/mol

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid

CAS No.: 220497-96-1

Cat. No.: VC21539857

Molecular Formula: C25H31NO4

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid - 220497-96-1

CAS No. 220497-96-1
Molecular Formula C25H31NO4
Molecular Weight 409.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Standard InChI InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Standard InChI Key LSMLSLHVRMSYPT-HSZRJFAPSA-N
Isomeric SMILES CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Basic Properties

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid is a synthetic compound characterized by its unique chemical structure and specific stereochemistry. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino functionality of decanoic acid.

Basic Identification Data

The compound's essential identification parameters are summarized in the following table:

PropertyValue
CAS Number220497-96-1
Molecular FormulaC25H31NO4
Molecular Weight409.5 g/mol
Physical AppearanceWhite to off-white powder
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Common SynonymsFmoc-octyl-D-Gly-OH, (R)-2-aminodecanoic acid
InChI KeyLSMLSLHVRMSYPT-HSZRJFAPSA-N

The compound features a decanoic acid backbone with the Fmoc group protecting the amino functionality at the C2 position . The "(2R)" designation indicates that the compound has the R configuration at the C2 position, which is the carbon atom bearing the amino group .

Structural Characteristics

The structure of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid can be broken down into several key components:

  • A decanoic acid chain (C10H20O2) forming the backbone

  • An amino group (-NH-) at the C2 position with R stereochemistry

  • A fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino functionality via a carbamate linkage

  • A carboxylic acid group (-COOH) at the end of the decanoic acid chain

The SMILES notation for this compound is CCCCCCCCC@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, which represents its complete structural arrangement .

Synthesis Methods and Procedures

General Synthetic Approach

The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid typically involves protecting the amino group of a decanoic acid derivative with an Fmoc group. This is achieved through a reaction between (R)-2-aminodecanoic acid and Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) in the presence of a base.

Detailed Synthesis Protocol

A standard synthesis procedure involves the following steps:

  • Preparation of a solution containing (R)-2-aminodecanoic acid in tetrahydrofuran (THF)

  • Addition of a base such as sodium carbonate (Na₂CO₃) in water

  • Cooling the solution to 0°C

  • Dropwise addition of Fmoc chloride in THF

  • Gradual warming of the reaction mixture to 25°C

  • Stirring for approximately 12 hours to ensure complete reaction

  • Acidification with hydrochloric acid (1M HCl)

  • Extraction with ethyl acetate (EtOAc)

  • Drying of the organic layer with sodium sulfate (Na₂SO₄)

  • Concentration and purification by column chromatography

This method typically yields (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid with moderate to good yields (approximately 42%) .

Purification Techniques

The purification of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid commonly employs techniques such as:

  • Column chromatography using gradients of methanol in dichloromethane (0-10% MeOH in DCM)

  • Recrystallization from appropriate solvent systems

  • High-performance liquid chromatography (HPLC) for analytical or preparative purposes

These purification methods ensure the isolation of the compound with high purity suitable for peptide synthesis and other research applications.

Applications in Peptide Chemistry

Role in Peptide Synthesis

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid is primarily used in peptide synthesis due to its Fmoc protecting group. The compound plays a significant role in:

  • Solid-phase peptide synthesis (SPPS), where it helps ensure the correct sequence of amino acids in the final peptide product

  • Introduction of hydrophobic character into peptides through its long alkyl chain

  • Creation of peptides with specific stereochemistry at defined positions

  • Development of peptidomimetics with enhanced properties

Advantages of the Fmoc Protection Strategy

The Fmoc protecting group in (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid offers several advantages in peptide synthesis:

  • Stability under acidic conditions while being removable under mild basic conditions

  • Compatibility with other protecting groups used in peptide synthesis

  • UV-detectable nature of the fluorene ring system, allowing for monitoring of deprotection efficiency

  • Clean deprotection without significant side reactions

These properties make the Fmoc strategy one of the most widely used approaches in modern peptide synthesis.

Comparative Benefits in Peptide Research

When compared to similar compounds, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid offers distinct advantages:

FeatureBenefit in Research
Defined R stereochemistryEnsures consistent stereochemical outcomes in synthesis
Decanoic acid backboneProvides significant hydrophobic character to resulting peptides
Fmoc protecting groupEnables orthogonal protection strategies and mild deprotection
StabilityLong shelf-life under proper storage conditions

These features make it particularly valuable for researchers developing novel peptides with specific structural and functional properties.

Research Applications and Findings

Current Research Applications

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid is utilized in various research contexts:

  • Synthesis of unnatural amino acids and their incorporation into peptides

  • Development of peptides with enhanced lipophilicity due to the long hydrocarbon chain

  • Creation of peptide libraries for drug discovery and screening

  • Structure-activity relationship studies of peptide-based drug candidates

  • Design of peptides with improved pharmacokinetic properties

Specialized Applications in Pharmaceutical Research

In pharmaceutical research, this compound contributes to:

  • Development of antimicrobial peptides with enhanced membrane permeability

  • Creation of self-assembling peptides for drug delivery systems

  • Synthesis of peptidomimetics as enzyme inhibitors

  • Production of peptide-based imaging agents

  • Design of peptide therapeutics with improved oral bioavailability

Recent Research Findings

Recent studies have demonstrated that incorporating (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid into peptides can:

  • Enhance peptide stability against enzymatic degradation

  • Improve membrane permeability of therapeutic peptides

  • Modify peptide secondary structure due to the influence of the hydrophobic chain

  • Increase binding affinity to specific protein targets

  • Modulate the pharmacokinetic properties of peptide therapeutics

These findings highlight the compound's value in developing next-generation peptide-based drugs and materials.

Related Compounds and Structural Variants

Structural Analogs

Several structural analogs of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid have been synthesized and studied:

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid - The S enantiomer with opposite stereochemistry at the C2 position

  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid - Contains an unsaturated bond at the terminal position of the decanoic acid chain

  • (2R)-2-(Fmoc-amino)dodecanoic acid - Features an extended alkyl chain (12 carbons instead of 10)

  • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-dec-9-enoic acid - Contains an additional methyl group at the C2 position and an unsaturated bond

Comparative Properties of Structural Variants

The following table compares key properties of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid with its structural variants:

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCAS Number
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acidC25H31NO4409.5 g/molReference compound220497-96-1
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acidC25H31NO4409.5 g/molS instead of R stereochemistry193885-59-5
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acidC25H29NO4407.51 g/molTerminal unsaturation1191429-20-5
(2R)-2-(Fmoc-amino)dodecanoic acidC27H35NO4437.6 g/molExtended alkyl chain (C12)1821832-97-6
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-dec-9-enoic acidC26H31NO4421.53 g/molAdditional methyl group and unsaturation945212-26-0

These structural variants provide researchers with a range of options for fine-tuning the properties of resulting peptides .

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409.5167 g/mol